BenchChemオンラインストアへようこそ!

SKLB-163

Anticancer drug discovery Benzothiazole derivatives Cytotoxicity screening

SKLB-163 is a selective RhoGDIα downregulator with dual JNK-1/caspase-3 activation, distinct from pan-GTPase modulators. Validated oral efficacy in A375/SPC-A1 xenografts (50-200 mg/kg) and demonstrated radiosensitization/paclitaxel synergy support its use as a superior probe for dissecting RhoGDI-dependent apoptosis and combination therapy research. Not for human use.

Molecular Formula C18H16ClN3O2S2
Molecular Weight 405.9 g/mol
Cat. No. B610867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKLB-163
SynonymsSKLB-163;  SKLB 163;  SKLB163; 
Molecular FormulaC18H16ClN3O2S2
Molecular Weight405.9 g/mol
Structural Identifiers
InChIInChI=1S/C18H16ClN3O2S2/c19-9-16(23)21-13-6-7-14-15(8-13)26-18(22-14)25-11-17(24)20-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,24)(H,21,23)
InChIKeyBYIJUMAHXVZITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKLB-163: Orally Active RhoGDI Inhibitor with Defined Anticancer Activity Profile


SKLB-163 is a benzothiazole-2-thiol derivative and a specific small-molecule inhibitor of Rho GDP-dissociation inhibitor α (RhoGDIα), developed via computer-aided drug design and de novo synthesis [1]. It exhibits low micromolar-range antiproliferative activity across diverse human cancer cell lines, with demonstrated oral bioavailability and in vivo antitumor efficacy in xenograft models [2]. The compound downregulates RhoGDI, activates the JNK-1 signaling pathway and caspase-3, and reduces phosphorylated Akt and p44/42 MAPK .

Why SKLB-163 Cannot Be Interchanged with Generic Benzothiazole Derivatives or Other RhoGDI Inhibitors


While the benzothiazole scaffold has been widely explored for anticancer activity, most derivatives target distinct pathways or lack validated in vivo oral activity [1]. Within this class, only a subset of benzothiazole-2-thiol compounds demonstrated superior efficacy to cisplatin in vitro, and SKLB-163 was specifically selected from this optimized series [2]. Unlike generic Rho pathway modulators, SKLB-163 exhibits a defined mechanism of RhoGDI downregulation coupled with JNK-1 activation, a dual modulation not shared by RhoA/ROCK inhibitors or pan-GTPase modulators. Furthermore, the compound's demonstrated radiosensitization and paclitaxel synergy properties are compound-specific functional outcomes that cannot be assumed for structural analogs without explicit validation.

SKLB-163 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


SKLB-163 vs. Cisplatin: In Vitro Cytotoxicity Advantage in Benzothiazole-2-Thiol Series

In a focused library of benzothiazole-2-thiol derivatives synthesized and screened by the same research group, SKLB-163 was among compounds that demonstrated superior in vitro growth inhibitory activity compared to cisplatin [1]. This class-level superiority established SKLB-163 as a prioritized candidate warranting further in vivo and mechanistic evaluation [2].

Anticancer drug discovery Benzothiazole derivatives Cytotoxicity screening

SKLB-163 Oral Administration: Validated In Vivo Antitumor Efficacy in Xenograft Models

SKLB-163 administered via oral gavage (p.o.) produced marked, dose-dependent antitumor activity in nude mouse xenograft models [1]. In A375 human melanoma and SPC-A1 lung adenocarcinoma xenografts, SKLB-163 at 100 and 200 mg/kg significantly inhibited tumor growth and reduced tumor weight compared to vehicle control [2]. Hematological analysis demonstrated that oral SKLB-163 treatment at 50, 100, and 200 mg/kg doses did not produce significant changes in white blood cell counts, platelet counts, red blood cell counts, or hemoglobin levels compared to control animals [3].

Oral bioavailability In vivo efficacy Xenograft tumor models

SKLB-163 Radiosensitization: Quantitative Enhancement of Radiation Response in Nasopharyngeal Carcinoma

In nasopharyngeal carcinoma (NPC) models, SKLB-163 treatment increased radiosensitivity of NPC cells in colony formation assays [1]. In a subcutaneous xenograft mouse model, the combination of SKLB-163 with ionizing radiation produced enhanced tumor growth inhibition compared to either treatment alone, with the radiosensitizing effects correlated with induction of apoptosis (TUNEL assay) and suppression of proliferation (PCNA immunohistochemistry) in vivo [2].

Radiosensitization Nasopharyngeal carcinoma Combination therapy

SKLB-163 Synergistic Interaction with Paclitaxel: Combination Index and Enhanced Therapeutic Efficacy

SKLB-163 was evaluated in combination with paclitaxel to determine synergistic antitumor effects in Lewis lung carcinoma (LL/2) models [1]. The combination therapy clearly inhibited cell proliferation and induced apoptosis of LL/2 cells in vitro compared to monotherapy [2]. In the LL/2 mouse model, the SKLB-163 + paclitaxel combination inhibited tumor growth in vivo, and PCNA immunohistochemistry plus TUNEL assays demonstrated that combination therapy inhibited proliferation and increased apoptosis compared to SKLB-163 or paclitaxel alone [3].

Synergistic combination Paclitaxel Chemosensitization

SKLB-163 Broad-Spectrum Antiproliferative Activity: Quantitative IC50 Values Across Five Cancer Cell Lines

MTT assay profiling of SKLB-163 across five distinct human cancer cell lines revealed IC50 values ranging from 1.82 μM to 6.58 μM after 48-hour treatment [1]. The compound exhibited highest potency against A375 human melanoma (IC50 = 1.82 ± 0.25 μM) and SPC-A1 human lung adenocarcinoma (IC50 = 3.89 ± 0.64 μM), with moderate activity against colorectal (SW620, 5.12 ± 0.98 μM), cervical (HeLa, 5.13 ± 1.09 μM), and prostate (PC-3, 6.58 ± 1.05 μM) cancer cell lines [2].

Antiproliferative activity IC50 profiling Multi-cancer efficacy

SKLB-163 Anti-Metastatic Activity: Inhibition of Liver and Lung Metastasis in NPC Model

In a nasopharyngeal carcinoma (NPC) lung metastatic nude mouse model, SKLB-163 (25–100 mg/kg, i.g., once daily for 30 days) inhibited liver and lung metastasis . The compound also inhibited tumor cell migration in vitro as assessed by wound healing assays [1]. In vivo, SKLB-163 treatment reduced both primary tumor growth and metastatic dissemination compared to control animals [2].

Anti-metastatic Nasopharyngeal carcinoma Metastasis inhibition

SKLB-163 Recommended Research and Preclinical Development Applications


RhoGDI/JNK-1 Pathway Mechanistic Studies

SKLB-163 serves as a validated small-molecule probe for investigating RhoGDIα downregulation and subsequent JNK-1 signaling pathway activation. Based on proteomic identification of RhoGDI as a target protein and demonstrated caspase-3 activation with reduced phosphorylated Akt and p44/42 MAPK levels [1], the compound is suitable for dissecting RhoGDI-dependent signaling networks in cancer cell biology and apoptosis research .

In Vivo Xenograft Efficacy Studies Requiring Oral Dosing

SKLB-163's oral bioavailability and demonstrated in vivo antitumor activity in A375 melanoma and SPC-A1 lung adenocarcinoma xenografts [1] make it appropriate for preclinical efficacy studies where repeated oral administration is preferred over parenteral routes. The compound's favorable hematological safety profile at efficacious doses (50–200 mg/kg) supports its use in extended-duration animal studies.

Radiosensitization Research in Nasopharyngeal Carcinoma and Beyond

SKLB-163's demonstrated radiosensitizing effects in NPC models—including enhanced radiation response in colony formation assays and combination efficacy in subcutaneous xenografts [1]—position it as a tool compound for investigating radiation combination strategies. The correlation of radiosensitization with apoptosis induction and proliferation suppression provides mechanistic endpoints for such studies.

Combination Therapy Development with Paclitaxel and Other Chemotherapeutics

The established synergistic interaction between SKLB-163 and paclitaxel in Lewis lung carcinoma models [1] supports its use in combination therapy research programs. Researchers can leverage this validated synergy to explore broader chemosensitization potential, evaluate combination index parameters, and develop novel combination regimens targeting RhoGDI-overexpressing tumors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKLB-163

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.